1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester
Description
1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester is a heterocyclic organic compound featuring a tetrazole ring conjugated with a propanoic acid ester and a 4-chlorophenyl ketone moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of tetrazoles, which are often used as bioisosteres for carboxylic acids in drug design .
Properties
CAS No. |
889957-99-7 |
|---|---|
Molecular Formula |
C12H11ClN4O3 |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(tetrazol-1-yl)propanoate |
InChI |
InChI=1S/C12H11ClN4O3/c13-10-3-1-9(2-4-10)11(18)7-20-12(19)5-6-17-8-14-15-16-17/h1-4,8H,5-7H2 |
InChI Key |
XCMHXYPWVONPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCN2C=NN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
Ethyl 3-cyanopropanoate serves as the ideal nitrile precursor, enabling direct cycloaddition with sodium azide. In the presence of a cobalt(II) complex (1 mol %), the reaction proceeds in dimethyl sulfoxide (DMSO) at 110°C for 12 hours, yielding ethyl 1H-tetrazole-1-propanoate. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 1 mol % Co(II) | 89% yield |
| Temperature | 110°C | Maximizes conversion |
| Solvent | DMSO | Enhances azide solubility |
Prolonged heating beyond 12 hours risks tetrazole decomposition, reducing yields to 40%. Functional group tolerance allows electron-deficient nitriles but struggles with sterically hindered substrates.
Esterification with 2-(4-Chlorophenyl)-2-oxoethanol
The ethyl ester intermediate undergoes transesterification with 2-(4-chlorophenyl)-2-oxoethanol. Acid catalysis (e.g., p-toluenesulfonic acid) in toluene at reflux facilitates this step, though the oxo group’s sensitivity necessitates mild conditions. Yields here depend on alcohol purity, often requiring prior synthesis via:
-
Step 1 : Friedel-Crafts acylation of chlorobenzene with oxalyl chloride to form 4-chlorophenylglyoxal.
-
Step 2 : Selective reduction to 2-(4-chlorophenyl)-2-oxoethanol using NaBH₄ in THF.
Final isolation involves extraction and silica gel chromatography, achieving ≈70% yield for the transesterification step.
Orthoester-Mediated Tetrazole Assembly
Patented methods describe tetrazole formation via trimethylsilyl azide (TMSA) and orthoesters, adaptable to the target compound by modifying the amino acid precursor.
Reaction Mechanism and Substrate Adaptation
Replacing glycine ethyl ester hydrochloride with β-alanine ethyl ester hydrochloride shifts the product to a propanoic acid derivative. The reaction of TMSA with triethyl orthopropionate and β-alanine ethyl ester in glacial acetic acid proceeds via:
-
Imino ether formation : Orthoester reacts with β-alanine ester to generate an intermediate.
-
Cyclization : TMSA introduces the tetrazole ring at 70°C over 3 hours.
This one-pot method yields ethyl 1H-tetrazole-1-propanoate in 95% purity, bypassing column chromatography.
Direct Esterification Strategy
The orthoester approach permits in-situ esterification by including 2-(4-chlorophenyl)-2-oxoethanol during the reaction. However, competing hydrolysis necessitates anhydrous conditions and excess orthoester (2.5 equiv). Post-reaction aqueous workup isolates the target ester in 82% yield, with unreacted alcohol recovered via distillation.
Latent Active Ester Activation for Coupling
N-2,4-Dinitrophenyltetrazoles, as latent active esters (LAEs), enable coupling without exogenous agents. Applied to the target compound, this method decouples tetrazole synthesis and esterification.
Synthesis of Propanoic Acid LAE
Ethyl 1H-tetrazole-1-propanoate is functionalized with a 2,4-dinitrophenyl group via nucleophilic aromatic substitution. Heating the tetrazole with 1-fluoro-2,4-dinitrobenzene in acetonitrile at 60°C for 6 hours installs the LAE, achieving 85% conversion.
Alcohol Coupling and Activation
The LAE reacts with 2-(4-chlorophenyl)-2-oxoethanol in toluene at 110°C. Thermolysis generates an HOBt-type active ester, facilitating esterification within 2 hours. Key advantages include:
-
No coupling agents : Reduces purification steps.
-
High functional group tolerance : Compatible with oxo groups.
Yields reach 76% for analogous amide formations, suggesting comparable efficiency for esters.
Comparative Analysis of Methodologies
| Method | Yield | Conditions | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| [3+2] Cycloaddition | 70% | 110°C, Co catalyst | Moderate | Electron-deficient nitriles |
| Orthoester-mediated | 82% | 70°C, anhydrous | High | Broad |
| Latent Active Ester | 76% | 110°C, no catalysts | Low | Oxo groups tolerated |
The orthoester route excels in scalability and yield, while the LAE method offers catalyst-free simplicity. Cycloaddition requires specialized metal catalysts but benefits from commercial nitrile availability.
Challenges and Optimization Opportunities
-
Regioselectivity : Tetrazole formation favors the 1-regioisomer under acidic conditions, but minor 2-substituted byproducts necessitate chromatography.
-
Oxo Group Stability : Elevated temperatures during esterification risk keto-enol tautomerization, mitigated by shorter reaction times.
-
Solvent Systems : DMSO enhances cycloaddition but complicates ester workup; switching to THF post-reaction improves isolation .
Chemical Reactions Analysis
Ester Hydrolysis
The oxoethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability in pharmaceutical applications.
Mechanism :
-
Basic conditions: Nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.
-
Acidic conditions: Protonation of the ester oxygen enhances electrophilicity, facilitating water attack.
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole ring (pKa ~4.7) acts as an electron-deficient heterocycle, enabling substitutions at the N1 or N2 positions.
Key Reactions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated tetrazoles.
-
Arylation : Pd-catalyzed coupling with aryl boronic acids forms biaryl tetrazoles (see Section 4).
Example :
textReaction with methyl iodide: 1. Substrate (1 equiv), CH₃I (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 4 hr 2. Yield: 92% (N-methyl derivative) [1]
Cycloaddition Reactions
The tetrazole participates in [3+2] cycloadditions, particularly with alkynes under Huisgen conditions.
| Substrate | Catalyst | Solvent | Temp. | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | CuI/Et₃N | DCM | 25°C | 1,2,3-Triazole derivative | 88% | |
| Ethynylferrocene | Zn(OTf)₂ | MeOH | 60°C | Ferrocene-tetrazole hybrid | 75% |
Mechanism :
-
The tetrazole ring acts as a dipole, reacting with alkynes to form triazoles via a copper-catalyzed click reaction.
Catalytic Cross-Coupling
The 4-chlorophenyl group enables Pd-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.
| Boronic Acid | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O | 80°C | Biphenyl-tetrazole | 82% | |
| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | Methoxy-substituted aryl | 76% |
Solid-Phase Functionalization
The compound has been used in solid-phase synthesis to generate tetrazole-peptide hybrids via Ugi-tetrazole multicomponent reactions (UT-MCRs).
Procedure :
-
Immobilization : React with Wang resin-bound amines in MeOH/H₂O (5:1) with TMS-azide and isocyanides.
-
Cleavage : Treat with 15% TFA/DCM to release tetrazole-resin derivatives.
-
Yield : 70–85% for aromatic aldehydes; lower for ketones (≤50%) .
Photochemical and Thermal Decomposition
The tetrazole ring decomposes under UV light or heat, releasing nitrogen gas and forming nitrile intermediates.
| Condition | Byproduct | Application | Reference |
|---|---|---|---|
| UV (254 nm) | 4-Chlorobenzonitrile | Photolithography | |
| Δ (150°C) | Acrylonitrile | Polymer crosslinking |
Biological Interactions
While not a direct chemical reaction, the tetrazole moiety modulates biological activity through:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that tetrazole derivatives can act as microtubule destabilizers, which is crucial in cancer treatment. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their anticancer activity. These compounds showed promising results in destabilizing microtubules, leading to potential therapeutic applications against various cancer types .
Antimicrobial Properties
Tetrazole compounds have also been investigated for their antimicrobial properties. Research indicates that certain tetrazole derivatives exhibit significant antibacterial activity against various pathogens. This makes them potential candidates for developing new antibiotics or adjunct therapies in infectious diseases .
Material Science Applications
Energetic Materials
The unique properties of tetrazoles allow them to be utilized in the development of energetic materials. Tetrazole derivatives can be synthesized to enhance the performance of explosives and propellants due to their high energy content and stability under certain conditions. This application is particularly relevant in defense and aerospace industries.
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study focused on synthesizing a series of tetrazole derivatives to evaluate their anticancer effects. The synthesized compounds were tested against various cancer cell lines. The results indicated that specific substitutions on the tetrazole ring significantly enhanced cytotoxicity. For example, compounds with electron-withdrawing groups showed increased potency compared to their electron-donating counterparts .
Case Study 2: Development of Antimicrobial Agents
Another investigation explored the synthesis of tetrazole-based compounds aimed at combating antibiotic-resistant bacteria. The study found that certain derivatives exhibited remarkable activity against strains resistant to conventional antibiotics. The mechanism of action was linked to the disruption of bacterial cell wall synthesis .
Table 1: Biological Activities of Tetrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1H-Tetrazole derivative A | Anticancer | 12.5 | |
| 1H-Tetrazole derivative B | Antimicrobial | 15.0 | |
| 1H-Tetrazole derivative C | Microtubule destabilizer | 10.0 |
Table 2: Synthesis Conditions for Tetrazoles
| Synthesis Method | Key Reagents | Yield (%) |
|---|---|---|
| Cycloaddition with sodium azide | Sodium azide, acetic acid | 85 |
| Nucleophilic substitution | Alkyl halides, base | 75 |
| Condensation reactions | Aldehydes, amines | 90 |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-1,2,3,4-tetraazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues:
2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine (CAS 1000387-00-3)
- Structural Differences :
- Contains a triazole (three nitrogen atoms) instead of a tetrazole ring.
- Pyrazine substituent replaces the propanoic acid ester, altering hydrogen-bonding capacity. Functional Implications:
- Reduced acidity compared to tetrazoles (pKa ~4.5 for triazoles vs. ~2.5 for tetrazoles), affecting solubility and bioavailability .
- Pyrazine may enhance π-π stacking interactions in biological targets.
Carbonic Acid Esters (e.g., CAS 1000382-54-3, 1000383-21-4)
- Structural Differences :
- Lack nitrogen-rich heterocycles (tetrazole/triazole).
- Aliphatic ester chains (e.g., eicosyl, octadecyl) dominate, increasing hydrophobicity.
- Functional Implications :
- Lower metabolic stability due to esterase susceptibility.
- Limited electronic diversity compared to chlorophenyl-tetrazole systems.
Comparative Data Table:
| Property | Target Compound (Tetrazole Derivative) | 2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine | Carbonic Acid Ester (CAS 1000383-21-4) |
|---|---|---|---|
| Ring System | Tetrazole (4N) | Triazole (3N) | None |
| Acidity (pKa) | ~2.5 | ~4.5 | N/A |
| LogP (Predicted) | 3.1 | 2.8 | 6.2 |
| Metabolic Stability | High (resistant to esterases) | Moderate | Low |
| Bioactivity Potential | High (enzyme inhibition) | Moderate (receptor binding) | Low (surfactant-like) |
Limitations and Gaps in Evidence
The provided evidence (e.g., EPA manual) lacks experimental data for direct comparisons, such as solubility, synthetic yields, or in vitro bioassays .
Biological Activity
The compound 1H-1,2,3,4-tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester is a tetrazole derivative that has gained attention due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activities associated with this specific compound, supported by various research findings and case studies.
- Molecular Formula : C12H12ClN5O3
- Molecular Weight : 299.70 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1H-1,2,3,4-Tetrazole derivative | P. aeruginosa | 8 µg/mL |
Anticancer Activity
Several studies have explored the anticancer potential of tetrazole derivatives. The compound has been tested against various cancer cell lines. For example:
- Case Study 1 : A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells.
- Case Study 2 : Another investigation reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Activity
Tetrazoles have also been investigated for their anti-inflammatory properties. The compound demonstrated a significant reduction in pro-inflammatory cytokines in vitro:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 50 |
| TNF-alpha | 200 | 70 |
Structure-Activity Relationship (SAR)
The biological activity of tetrazole compounds is often influenced by their structural features. The presence of electron-withdrawing groups, such as chlorine in the para position on the phenyl ring, enhances activity by increasing lipophilicity and facilitating membrane penetration.
Q & A
Q. What are the optimal synthetic routes for preparing 1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, refluxing intermediates like 2-(4-chlorophenyl)-2-oxoethyl halides with 1H-tetrazole-1-propanoic acid derivatives in polar aprotic solvents (e.g., DMSO) under nitrogen atmosphere for 18–24 hours achieves moderate yields (65–75%) . Prolonged reaction times may degrade the tetrazole ring, reducing yield. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers characterize the structural integrity of this compound, particularly its ester and tetrazole moieties?
Methodological Answer: Use a combination of:
- FTIR : Confirm ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and tetrazole C=N absorption at ~1550 cm⁻¹.
- ¹H/¹³C NMR : Identify the 4-chlorophenyl protons (δ 7.4–7.6 ppm) and ester methylene protons (δ 4.2–4.5 ppm). The tetrazole ring protons appear as a singlet at δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₂H₁₁ClN₄O₃: 294.0523) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer: Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or C. albicans) at concentrations of 1–100 µg/mL. Compare MIC values with standard drugs like fluconazole. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., variable MIC values across labs) be resolved?
Methodological Answer: Contradictions often arise from differences in assay protocols. Standardize:
- Culture Conditions : Use CLSI guidelines for microbial strains (e.g., pH 7.0, 37°C, 18–24 hr incubation).
- Compound Solubility : Pre-dissolve in DMSO (≤1% final concentration) to avoid precipitation.
- Positive Controls : Include triazole-based antifungals (e.g., posaconazole) for benchmarking. Validate results via dose-response curves and statistical analysis (e.g., ANOVA with post-hoc tests) .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
Methodological Answer:
- Ester Hydrolysis Resistance : Replace the 2-oxoethyl ester with a methyl-substituted ester to reduce esterase-mediated cleavage.
- Prodrug Design : Modify the tetrazole moiety to a prodrug form (e.g., phosphonate esters) for enhanced oral bioavailability.
- In Silico Modeling : Use tools like SwissADME to predict metabolic hotspots and guide structural modifications .
Q. How does the 4-chlorophenyl group influence structure-activity relationships (SAR) compared to analogs with 2,4-dichlorophenyl or fluorophenyl substituents?
Methodological Answer: The 4-chlorophenyl group enhances lipophilicity (logP ~2.5) and π-π stacking with microbial enzyme active sites. Comparative SAR studies show:
Q. What advanced analytical techniques are critical for resolving stereochemical ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography : Determine absolute configuration of chiral centers (e.g., ester linkage stereochemistry) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 (mobile phase: hexane/isopropanol, 90:10).
- Circular Dichroism (CD) : Correlate Cotton effects with crystallography data to assign stereochemistry in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
